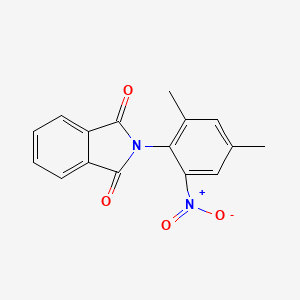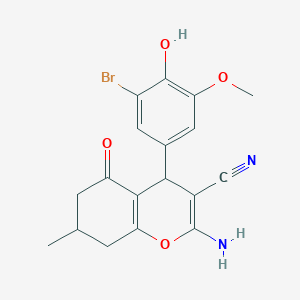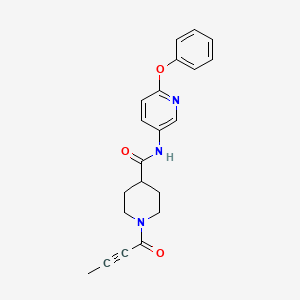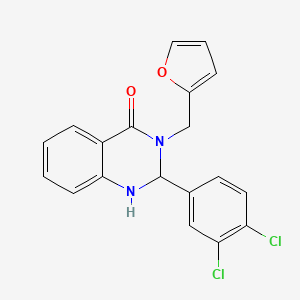
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as DNPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. DNPI belongs to the family of isoindolinone derivatives, which have been extensively studied for their diverse biological and physicochemical properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. For example, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which could explain its anticancer activity. 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. In animal studies, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity and to be well-tolerated at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high yield, low toxicity, and diverse biological activities. However, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione is relatively expensive and may not be readily available in some labs. Additionally, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione, including the development of novel therapeutics for cancer and infectious diseases, the optimization of herbicidal and insecticidal properties for agricultural applications, and the exploration of self-assembled monolayers for electronic devices. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione and to investigate its potential side effects and toxicity in vivo. Overall, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione represents a promising compound with diverse applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 2,4-dimethyl-6-nitrophenylhydrazine with phthalic anhydride in the presence of a catalyst, such as sulfuric acid or acetic anhydride. The resulting product is then purified through recrystallization or column chromatography. The yield of 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione is typically high, ranging from 70% to 90%.
Applications De Recherche Scientifique
2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been investigated for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of novel therapeutics. In agriculture, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been demonstrated to have herbicidal and insecticidal properties, which could be used to develop environmentally friendly pesticides. In materials science, 2-(2,4-dimethyl-6-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been studied for its ability to form self-assembled monolayers on metal surfaces, which could be used in the development of electronic devices.
Propriétés
IUPAC Name |
2-(2,4-dimethyl-6-nitrophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-7-10(2)14(13(8-9)18(21)22)17-15(19)11-5-3-4-6-12(11)16(17)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNAPEHMYOBUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethyl-6-nitrophenyl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4987372.png)
![5-[(3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]-2-methylpyridine](/img/structure/B4987380.png)


![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-1-yl)-4-methoxybenzamide](/img/structure/B4987413.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4987460.png)
![6,7-dimethoxy-3-[(3-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4987466.png)
![dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate](/img/structure/B4987473.png)